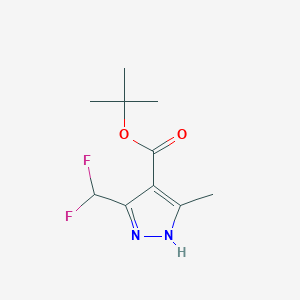

tert-Butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate

Description

tert-Butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate is a fluorinated pyrazole derivative characterized by a pyrazole core substituted with a difluoromethyl group at position 3, a methyl group at position 5, and a tert-butyl ester at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their applications in medicinal chemistry, agrochemicals, and materials science. The tert-butyl ester moiety enhances steric bulk and metabolic stability, while the difluoromethyl group contributes to electronic modulation and lipophilicity, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula |

C10H14F2N2O2 |

|---|---|

Molecular Weight |

232.23 g/mol |

IUPAC Name |

tert-butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate |

InChI |

InChI=1S/C10H14F2N2O2/c1-5-6(7(8(11)12)14-13-5)9(15)16-10(2,3)4/h8H,1-4H3,(H,13,14) |

InChI Key |

SYTMKAKAGZSDLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1)C(F)F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Mediated Cyclization

Methylhydrazine reacts with α,β-unsaturated carbonyl intermediates to form the pyrazole ring. In, 2,2-difluoroacetyl halides undergo Michael addition with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of bases like triethylamine. Subsequent hydrolysis yields α-difluoroacetyl carboxylic acids, which are cyclized with methylhydrazine under catalytic conditions (KI or NaI) at −30°C to 0°C. This method achieves a 95:5 ratio of the desired 3-(difluoromethyl) isomer to the 5-(difluoromethyl) byproduct, critical for minimizing downstream purification burdens.

Reaction Conditions:

Halogenation-Fluorination Sequences

An alternative route involves fluorination of chloropyrazole precursors. As detailed in, 5-chloro-1-alkylpyrazoles are treated with fluorinating agents (e.g., HF-pyridine) to introduce the difluoromethyl group. While this method is less direct, it offers regioselectivity advantages for substrates prone to isomerization.

Esterification Strategies for tert-Butyl Group Introduction

The tert-butyl ester is typically introduced via nucleophilic acyl substitution or Steglich esterification.

Carboxylic Acid Activation

The intermediate 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylic acid (synthesized via) is activated as an acyl chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with tert-butanol in the presence of a base (e.g., DMAP) yields the target ester:

Optimization Data:

| Activation Agent | Base | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| SOCl₂ | DMAP | 0–25°C | 82 | 98.5 |

| (COCl)₂ | Pyridine | −10°C | 78 | 97.8 |

Direct Esterification via Mitsunobu Reaction

For acid-sensitive substrates, the Mitsunobu reaction enables esterification using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids acidic conditions, preserving the difluoromethyl group’s integrity:

Purification and Isomer Control

Recrystallization is critical for isolating high-purity tert-butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate. Patent emphasizes mixed alcoholic solvents (35–65% methanol/water or ethanol/water) to remove residual isomers and catalysts.

Recrystallization Performance:

| Solvent System | Temperature Range | Isomer Ratio (3:5) | Final Purity (%) |

|---|---|---|---|

| 40% Ethanol/water | 0–10°C | 99:1 | 99.6 |

| 35% Methanol/water | 5–15°C | 98:2 | 99.3 |

Comparative Analysis of Synthetic Routes

The table below evaluates two leading methods for synthesizing the target compound:

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Cyclocondensation + Esterification | High isomer control, scalable | Multi-step, requires acidic conditions | 75–82 |

| Halogenation-Fluorination | Regioselective, avoids cyclization byproducts | Low yields (50–60%), hazardous fluorination | 50–60 |

Industrial-Scale Considerations

For mass production, the cyclocondensation route is preferred due to its robustness. Key industrial adaptations include:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyrazole ring.

Reduction: Reduction reactions can target the difluoromethyl group, converting it to a monofluoromethyl or methyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the difluoromethyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.

Major Products:

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products may include monofluoromethyl or methyl derivatives.

Substitution: Products may include substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, the compound is used to study the effects of difluoromethyl and tert-butyl groups on biological activity. These groups can influence the binding affinity and selectivity of molecules for their biological targets.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The difluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules.

Industry: In the industrial sector, the compound is used in the development of agrochemicals and materials science. Its unique chemical properties make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds with target proteins, enhancing the binding affinity. The tert-butyl group can increase the lipophilicity of the compound, facilitating its passage through cell membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to six analogous pyrazole derivatives (Table 1), focusing on substituent effects, synthetic yields, and physicochemical properties.

Table 1: Comparison of Substituents and Physical Properties

Key Observations :

Substituent Effects :

- The tert-butyl ester in the target compound contrasts with the carboxamide groups in 6c, 6d, and 9a. Carboxamides exhibit higher polarity, impacting solubility and bioavailability, while the tert-butyl ester enhances steric protection against enzymatic degradation .

- The difluoromethyl group (CF₂H) is conserved across all analogs, suggesting its critical role in modulating electronic properties and metabolic stability .

Synthetic Yields :

- Yields for carboxamide derivatives (6c, 6d, 9a) range from 70–75%, reflecting moderate efficiency in amide coupling reactions .

- Compound 44, a bicyclic analog, was synthesized in near-quantitative yield (100%) via HCl-mediated deprotection, highlighting the robustness of this route for bicyclic systems .

Physical State and Stability :

- The target compound’s tert-butyl ester may improve crystallinity compared to the foam-like consistency of Compound 26, which contains a benzotriazole group .

- Carboxamide derivatives (e.g., 6c, 6d) exhibit higher melting points (168–190°C) due to strong intermolecular hydrogen bonding, whereas ester-containing compounds likely have lower melting points .

Spectroscopic and Analytical Data

Table 2: NMR and MS Data Comparison

Insights :

Hydrogen Bonding and Crystallography

- Carboxamide analogs (6c, 6d, 9a) exhibit strong hydrogen-bonding networks due to NH and carbonyl groups, enhancing crystal packing and thermal stability .

Biological Activity

tert-Butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and agrochemical applications due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of tert-butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate typically involves the reaction of difluoromethyl-substituted pyrazoles with tert-butyl esters. The general synthetic route is as follows:

- Preparation of Difluoromethyl-Pyrazole : Starting from suitable pyrazole precursors, difluoromethyl groups are introduced using difluoroacetyl halides in the presence of a base.

- Carboxylation : The resulting difluoromethyl-pyrazole is then treated with tert-butyl chloroformate to yield tert-butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate.

Antifungal Activity

Research indicates that derivatives of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid exhibit potent antifungal properties. These compounds target the succinate dehydrogenase (SDH) enzyme in fungi, disrupting their metabolic processes. For example, one study demonstrated that a related compound showed significant antifungal activity against multiple phytopathogenic fungi, outperforming traditional fungicides like boscalid .

Anti-inflammatory Activity

Compounds within the pyrazole family have also been evaluated for anti-inflammatory effects. In vitro studies suggest that certain derivatives exhibit comparable or superior anti-inflammatory activity to standard medications such as diclofenac sodium. For instance, specific analogs demonstrated IC50 values ranging from 60 to 70 μg/mL, indicating their potential as non-toxic anti-inflammatory agents .

Structure-Activity Relationships (SAR)

The biological activity of tert-butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate is influenced by its molecular structure. Modifications at various positions on the pyrazole ring can significantly affect potency and selectivity. For example:

| Compound | Modification | Activity (EC50) |

|---|---|---|

| 9m | N-(2-(5-bromo-1H-indazol-1-yl)phenyl) | 0.010 μM (high antifungal activity) |

| 10u | Methoxy group addition | 0.048 μM (retained activity) |

| 10v | Trifluoromethyl substitution | 0.010 μM (enhanced activity) |

These findings highlight the importance of specific functional groups in optimizing the biological efficacy of pyrazole derivatives .

Case Studies

Several case studies have illustrated the practical applications of tert-butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate:

- Agricultural Applications : In agricultural settings, this compound has been investigated for its potential as a novel fungicide, showing promising results in field trials against common crop pathogens.

- Pharmaceutical Development : The compound has been explored in drug development pipelines for its anti-inflammatory and antifungal properties, with ongoing studies assessing its safety and efficacy profiles in clinical settings.

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl 3-(difluoromethyl)-5-methyl-1H-pyrazole-4-carboxylate?

Answer:

Synthetic optimization requires meticulous control of reaction parameters:

- Temperature : Maintain 0–5°C during difluoromethylation to minimize side reactions (e.g., over-fluorination or decomposition) .

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reagent solubility while avoiding protic solvents that may hydrolyze the tert-butyl ester .

- Catalyst Choice : Employ palladium or copper catalysts for cross-coupling steps, ensuring compatibility with the pyrazole core .

- Purity Monitoring : Use TLC or HPLC to track intermediate formation, particularly after cyclization steps .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Resolve signals for the difluoromethyl group (δ ~5.8–6.2 ppm, ¹H; δ ~110–120 ppm, ¹³C) and tert-butyl moiety (δ ~1.4 ppm, ¹H) .

- ¹⁹F NMR : Confirm the presence of -CF₂H (δ ~-90 to -110 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- X-Ray Crystallography :

Advanced: How do steric and electronic effects of the tert-butyl and difluoromethyl groups influence crystallographic data interpretation?

Answer:

- Steric Hindrance : The tert-butyl group disrupts planarity, complicating phase determination. Mitigate this by collecting high-resolution data (≤0.8 Å) and using SHELXD for ab initio phasing .

- Electron Density Maps : The electron-withdrawing difluoromethyl group alters bond polarization, requiring careful modeling of anisotropic displacement parameters .

- Hydrogen Bonding : The pyrazole N-H forms weak hydrogen bonds (d ≈ 2.8–3.2 Å) with adjacent carboxylate oxygens, influencing packing motifs. Graph-set analysis (e.g., C(4) or R₂²(8) patterns) helps classify these interactions .

Advanced: What computational strategies predict the bioactivity of this compound compared to analogs?

Answer:

- QSAR Modeling : Compare substituent effects (e.g., tert-butyl vs. ethyl esters) on logP and binding affinity using descriptors like Hammett constants .

- Docking Studies :

- Map the pyrazole core to enzyme active sites (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina .

- Assess fluorine interactions with hydrophobic pockets via MM/GBSA free-energy calculations .

- ADMET Prediction : Use SwissADME to evaluate metabolic stability (e.g., tert-butyl ester resistance to esterases) .

Advanced: How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Answer:

- Controlled Experiments :

- Measure solubility in binary solvent systems (e.g., DMSO/water gradients) to identify co-solvency thresholds .

- Use DSC/TGA to correlate thermal stability with solvent polarity .

- Theoretical Analysis :

Advanced: What mechanistic insights explain the compound’s stability under acidic vs. basic conditions?

Answer:

- Acidic Conditions :

- Basic Conditions :

- Rapid ester saponification occurs via nucleophilic attack on the carbonyl carbon, exacerbated by electron-withdrawing fluorine substituents .

- Monitor degradation pathways using LC-MS to identify byproducts (e.g., free carboxylic acid derivatives) .

Advanced: How do substituent variations (e.g., methyl vs. trifluoromethyl) alter reaction kinetics in cross-coupling steps?

Answer:

- Steric Effects : The tert-butyl group slows transmetallation in Suzuki-Miyaura reactions, requiring longer reaction times (24–48 hrs) compared to methyl analogs .

- Electronic Effects : Difluoromethyl’s -I effect deactivates the pyrazole ring, reducing nucleophilic substitution rates. Use electron-deficient aryl halides to compensate .

- Kinetic Profiling : Track reaction progress via in situ IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹) to optimize catalyst loading .

Advanced: What strategies mitigate polymorphism during crystallization?

Answer:

- Solvent Screening : Test 5–10 solvent systems (e.g., EtOAc/hexane or acetone/water) to identify conditions favoring a single polymorph .

- Seeding : Introduce pre-characterized microcrystals to guide nucleation .

- Temperature Ramping : Gradual cooling (0.1°C/min) reduces kinetic trapping of metastable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.